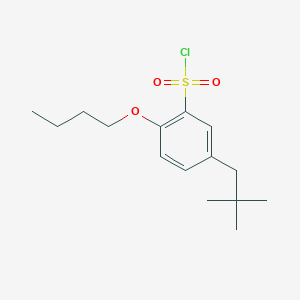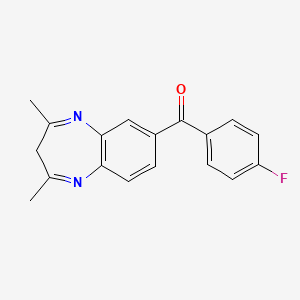
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is a chemical compound characterized by its complex structure, which includes multiple aromatic rings and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in halogenated derivatives .
Applications De Recherche Scientifique
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-chlorophenyl)-
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-bromophenyl)-
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-iodophenyl)-
Uniqueness
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its halogenated analogs .
Propriétés
Numéro CAS |
916480-79-0 |
|---|---|
Formule moléculaire |
C18H15FN2O |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H15FN2O/c1-11-9-12(2)21-17-10-14(5-8-16(17)20-11)18(22)13-3-6-15(19)7-4-13/h3-8,10H,9H2,1-2H3 |
Clé InChI |
INGAOYLJLKSLCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)F)N=C(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
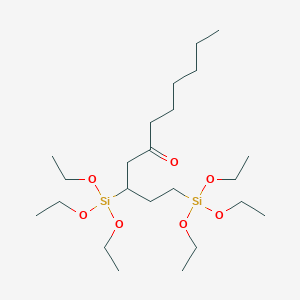
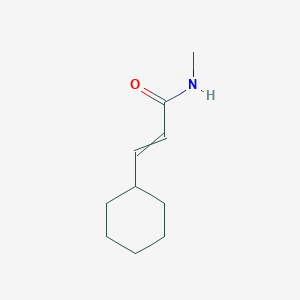
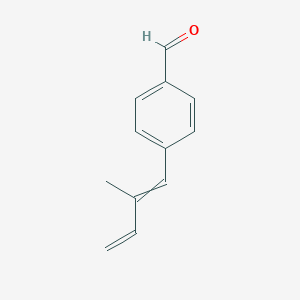
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
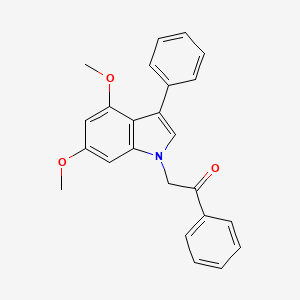
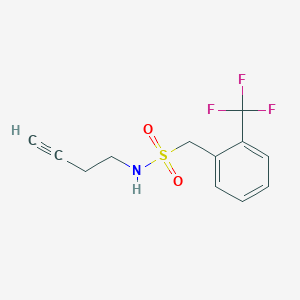
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
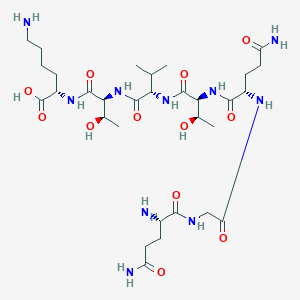
![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)

